molecular formula C11H15NO3 B14285887 Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester CAS No. 136354-01-3

Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester

Katalognummer: B14285887
CAS-Nummer: 136354-01-3
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HRRNJTREZHCZPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester is a chemical compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxy group and a phenylethyl group attached to the carbamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester typically involves the reaction of (1-methoxy-2-phenylethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

[ \text{(1-methoxy-2-phenylethyl)amine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxyl derivative.

    Substitution: The phenylethyl group can participate in substitution reactions, where the phenyl ring can be modified with different substituents.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Hydroxyl derivative of the original compound.

    Substitution: Various substituted phenylethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (1-methoxy-2-phenylethyl)-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methyl group.

    Carbamic acid, (1-methoxy-2-phenylethyl)-, 1,1-dimethylethyl ester: Contains a 1,1-dimethylethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

136354-01-3

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

methyl N-(1-methoxy-2-phenylethyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-14-10(12-11(13)15-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13)

InChI-Schlüssel

HRRNJTREZHCZPM-UHFFFAOYSA-N

Kanonische SMILES

COC(CC1=CC=CC=C1)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.